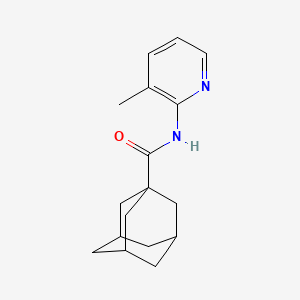![molecular formula C16H16Br2N2O3 B3927026 3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide](/img/structure/B3927026.png)
3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide
Übersicht
Beschreibung
3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide is a chemical compound that is commonly used in scientific research. It is a pyridinium salt that has been synthesized through a multi-step process. This compound has been found to have a variety of biochemical and physiological effects, making it useful in a wide range of research applications.
Wirkmechanismus
The mechanism of action of 3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, particularly those involved in the metabolism of carbohydrates.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including hexokinase and glucose-6-phosphate dehydrogenase. It has also been found to have antioxidant properties and may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide in lab experiments is its ability to selectively inhibit certain enzymes. This makes it useful in the study of enzyme kinetics and in the development of new drugs and therapies.
However, there are also some limitations to using this compound in lab experiments. It can be difficult to synthesize and purify, and it may not be suitable for use in certain experimental systems.
Zukünftige Richtungen
There are many potential future directions for research involving 3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide. Some possible areas of study include:
1. Development of new drugs and therapies: this compound has been found to have antioxidant properties and may be useful in the treatment of certain diseases. Further research in this area could lead to the development of new drugs and therapies.
2. Enzyme kinetics: The ability of this compound to selectively inhibit certain enzymes makes it useful in the study of enzyme kinetics. Further research in this area could lead to a better understanding of enzyme function and regulation.
3. Development of new experimental systems: The limitations of using this compound in certain experimental systems could be overcome by developing new experimental systems that are better suited to its use.
In conclusion, this compound is a useful compound in scientific research. Its ability to selectively inhibit certain enzymes makes it useful in the study of enzyme kinetics and in the development of new drugs and therapies. Further research in this area could lead to a better understanding of enzyme function and regulation, as well as the development of new treatments for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide has been used in a variety of scientific research applications. It has been found to be useful in the study of enzyme kinetics, as well as in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
2-(3-bromopyridin-1-ium-1-yl)-1-(2,4,6-trimethyl-3-nitrophenyl)ethanone;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN2O3.BrH/c1-10-7-11(2)16(19(21)22)12(3)15(10)14(20)9-18-6-4-5-13(17)8-18;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOKBSFSUQYIFW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C[N+]2=CC=CC(=C2)Br)C)[N+](=O)[O-])C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-acetyl-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926962.png)

![1-(4-ethoxyphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3926970.png)
![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide](/img/structure/B3926975.png)

![2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3926998.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3926999.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-3-methoxybenzamide](/img/structure/B3927002.png)
![1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3927005.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B3927008.png)
![11-(4-fluorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927016.png)
![4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B3927019.png)
![2-(4-{[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3927022.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3927025.png)